molecular formula C12H13F3O2 B14290720 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- CAS No. 129781-11-9

2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)-

Cat. No.: B14290720
CAS No.: 129781-11-9
M. Wt: 246.22 g/mol
InChI Key: PKYLRTIGQJNNBG-UHFFFAOYSA-N
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Description

2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- is an organic compound with the molecular formula C12H13F3O2 It is a derivative of pentanone, where the hydrogen atoms at the first carbon are replaced by trifluoromethyl groups, and the fifth carbon is substituted with a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- typically involves the reaction of 1-chloro-4-methoxybutane with magnesium chips to form 4-methoxybutyl magnesium chloride. This intermediate then reacts with 4-trifluoromethylbenzonitrile to produce the desired compound. The reaction conditions include refluxing in tetrahydrofuran (THF) and subsequent acidification and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The trifluoromethyl and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylmethoxy group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but contains a hydroxyl group instead of a ketone.

    1,1,1-Trifluoro-2,4-pentanedione: Contains two carbonyl groups and is used in different chemical applications.

    1,1,1-Trifluoro-2-butanone: A simpler structure with fewer functional groups.

Uniqueness

2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- is unique due to the combination of its trifluoromethyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

129781-11-9

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1,1,1-trifluoro-5-phenylmethoxypentan-2-one

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)11(16)7-4-8-17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

PKYLRTIGQJNNBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=O)C(F)(F)F

Origin of Product

United States

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